molecular formula C11H15BrO B13060061 5-Bromo-2-(tert-butyl)-4-methylphenol

5-Bromo-2-(tert-butyl)-4-methylphenol

Cat. No.: B13060061
M. Wt: 243.14 g/mol
InChI Key: LIDLAQVCIOEROJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butyl)-4-methylphenol is an organic compound with a bromine atom, a tert-butyl group, and a methyl group attached to a phenol ring

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

5-bromo-2-tert-butyl-4-methylphenol

InChI

InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)10(13)6-9(7)12/h5-6,13H,1-4H3

InChI Key

LIDLAQVCIOEROJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(tert-butyl)-4-methylphenol typically involves the bromination of 2-(tert-butyl)-4-methylphenol. The reaction is carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of 5-Bromo-2-(tert-butyl)-4-methylphenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The tert-butyl group (ortho/para-directing) and bromine (meta-directing) compete in directing incoming electrophiles. Steric hindrance from the tert-butyl group often limits reactivity at ortho positions, favoring para substitution relative to the hydroxyl group.

Reaction TypeConditionsProductYieldKey Observations
NitrationHNO₃/H₂SO₄, 0–5°C5-Bromo-2-(tert-butyl)-4-methyl-6-nitrophenol62%Nitro group introduced para to hydroxyl (position 6)
SulfonationH₂SO₄, 80°C5-Bromo-2-(tert-butyl)-4-methyl-3-sulfophenol55% Sulfonic acid group meta to bromine (position 3)

Mechanistic Notes :

  • Steric hindrance from the tert-butyl group suppresses substitution at positions 1 and 2.

  • Bromine’s electron-withdrawing effect deactivates the ring but directs electrophiles to position 3 (meta to Br) .

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution under specific conditions, particularly with strong nucleophiles:

Reaction TypeReagents/ConditionsProductYieldNotes
MethoxylationNaOCH₃/CuI, DMF, 120°C2-(tert-Butyl)-4-methyl-5-methoxyphenol78% Ullmann-type coupling; requires copper catalyst
AminationNH₃(aq), Cu₂O, 150°C5-Amino-2-(tert-butyl)-4-methylphenol65% Ammonolysis proceeds via Meisenheimer complex

Key Factors :

  • Electron-withdrawing bromine enhances ring’s susceptibility to nucleophilic attack.

  • Steric bulk of tert-butyl group slows reaction kinetics .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Reaction TypeCatalysts/BaseProductYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid2-(tert-Butyl)-4-methyl-5-(aryl)phenol70–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine5-(Amino)-2-(tert-butyl)-4-methylphenol60%

Optimized Conditions :

  • Solvent: Toluene/EtOH (3:1) for Suzuki; DMF for Buchwald-Hartwig.

  • Temperature: 80–100°C .

Reduction and Dehalogenation

The C–Br bond is reduced under catalytic hydrogenation or radical conditions:

MethodReagentsProductYield
Catalytic H₂H₂ (1 atm), Pd/C, EtOAc2-(tert-Butyl)-4-methylphenol92%
Radical ReductionBu₃SnH, AIBN, toluene2-(tert-Butyl)-4-methylphenol88%

Side Reactions :

  • Over-reduction of the aromatic ring is avoided by using mild conditions .

Oxidation Reactions

The phenolic –OH and methyl group are oxidation sites:

Target SiteReagentsProductYield
Phenolic –OHKMnO₄, H₂O, Δ5-Bromo-2-(tert-butyl)-4-methyl-1,2-benzoquinone40%
Methyl GroupSeO₂, AcOH5-Bromo-2-(tert-butyl)-4-carboxyphenol35%

Challenges :

  • Oxidation of the tert-butyl group is thermodynamically unfavorable.

Functional Group Transformations

The hydroxyl group undergoes typical phenol reactions:

ReactionReagentsProductYield
O-MethylationCH₃I, K₂CO₃, acetone5-Bromo-2-(tert-butyl)-4-methylanisole95%
AcetylationAc₂O, H₂SO₄5-Bromo-2-(tert-butyl)-4-methylphenyl acetate89%

Applications :

  • Ether derivatives are intermediates in polymer synthesis .

Photochemical Reactions

Under UV light (254 nm), homolytic cleavage of the C–Br bond generates aryl radicals:

ConditionsProductsYield
UV, benzene2-(tert-Butyl)-4-methylphenol + Br-75%
UV, O₂ atmosphere5-Hydroxy-2-(tert-butyl)-4-methylphenol68%

Mechanism :

  • Radical recombination or trapping by oxygen forms hydroxylated products .

Scientific Research Applications

5-Bromo-2-(tert-butyl)-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butyl)-4-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom and tert-butyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(tert-butyl)-4-methylphenol is unique due to the combination of the bromine atom, tert-butyl group, and methyl group on the phenol ring. This specific arrangement of substituents imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

5-Bromo-2-(tert-butyl)-4-methylphenol, also known as a brominated phenolic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

5-Bromo-2-(tert-butyl)-4-methylphenol is characterized by the following structural features:

  • A bromine atom at the 5-position of the phenolic ring.
  • A tert-butyl group at the 2-position.
  • A methyl group at the 4-position.

The presence of these substituents influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that 5-Bromo-2-(tert-butyl)-4-methylphenol exhibits significant antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating several phenolic compounds, 5-Bromo-2-(tert-butyl)-4-methylphenol showed notable inhibition against:

  • Staphylococcus aureus : Growth inhibition zone diameter of 15 mm.
  • Bacillus subtilis : Growth inhibition zone diameter of 12 mm.
  • Enterococcus faecium : Growth inhibition zone diameter of 18 mm.

The results indicate that the bromine substitution enhances the antimicrobial potency compared to non-brominated analogs .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related damage in biological systems. The antioxidant activity of 5-Bromo-2-(tert-butyl)-4-methylphenol has been evaluated using various assays.

Antioxidant Assay Results

The compound was tested using:

  • DPPH Radical Scavenging Assay : Showed a significant reduction in DPPH radical concentration, indicating strong scavenging ability.
  • ABTS Assay : Exhibited comparable activity to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT).

The detailed results are summarized in Table 1 below:

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
5-Bromo-2-(tert-butyl)-4-methylphenol8580
Ascorbic Acid9088
Butylated Hydroxytoluene (BHT)8279

These findings suggest that the compound possesses strong antioxidant properties, potentially useful in therapeutic applications against oxidative stress .

Therapeutic Potential

The therapeutic potential of 5-Bromo-2-(tert-butyl)-4-methylphenol extends beyond antimicrobial and antioxidant activities. Preliminary studies indicate possible applications in treating inflammatory conditions and certain cancers.

Inflammatory Response Modulation

In vitro studies have shown that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests a potential role in treating chronic inflammatory diseases .

Cancer Research Insights

Recent investigations into the compound's anticancer properties have revealed that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-(tert-butyl)-4-methylphenol, and how can reaction conditions be optimized?

  • Answer: The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions involving brominated phenol derivatives and tert-butylating agents. Key parameters include temperature control (60–100°C), inert atmosphere (e.g., nitrogen), and catalysts like Pd for cross-coupling . Optimization involves adjusting stoichiometry of tert-butyl groups to minimize steric hindrance and using Schlenk-line techniques for oxygen-sensitive intermediates. Yields can be improved by monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing 5-bromo-2-(tert-butyl)-4-methylphenol?

  • Answer: Comprehensive characterization requires:

  • 1H/13C NMR : To confirm substitution patterns and tert-butyl group integration .
  • FT-IR : For identifying phenolic O-H stretches (~3200 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
  • UV-Vis : To assess electronic transitions influenced by bromine and tert-butyl groups (e.g., λmax shifts in DMSO) .
  • Elemental Analysis : To validate purity (>97% by HLC, as per reagent standards) .

Q. How does steric hindrance from the tert-butyl group influence reactivity in downstream applications?

  • Answer: The tert-butyl group reduces electrophilic substitution at the ortho/para positions due to steric bulk, directing reactions to the less hindered meta position. This is critical in designing derivatives for materials science (e.g., phthalocyanines) or pharmaceuticals, where regioselectivity impacts functionality .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for brominated phenolic compounds?

  • Answer: Discrepancies in NMR or UV-Vis data often arise from solvent effects or impurities. Cross-validation using:

  • High-Resolution Mass Spectrometry (HRMS) or MALDI-TOF to confirm molecular ions .
  • X-ray Crystallography (if crystalline) to unambiguously assign structures, as seen in related brominated benzofurans .
  • 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectra .

Q. How can 5-bromo-2-(tert-butyl)-4-methylphenol be utilized in designing photoactive materials?

  • Answer: Its sterically hindered phenolic group enhances stability in photo-oxidative environments. Example applications:

  • Phthalocyanine Synthesis : Cyclotetramerization with phthalonitriles yields metal-phthalocyanines (e.g., Zn, Mg) for photodynamic therapy. Key parameters include reaction time (48–72 hr) and microwave-assisted heating to improve yields .
  • Singlet Oxygen Generation : The tert-butyl group suppresses aggregation, enhancing quantum yields (ΦΔ > 0.4 in DMSO) .

Q. What are the challenges in scaling up synthesis while maintaining purity for catalytic applications?

  • Answer: Scale-up issues include:

  • Byproduct Formation : Bromine displacement by tert-butyl groups can generate regioisomers. Use of Pd catalysts with bulky ligands (e.g., SPhos) improves selectivity .
  • Purification : Column chromatography is inefficient at large scales. Switch to recrystallization (e.g., using hexane/EtOAc) or continuous flow systems .
  • Thermal Stability : Decomposition above 150°C requires controlled heating and real-time monitoring via DSC .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey ParametersReferences
Synthesis OptimizationPd-catalyzed coupling, Schlenk-lineTemp: 80°C, N₂ atmosphere
Structural ValidationX-ray crystallography, 2D NMRSolvent: DMSO-d6, 400 MHz
Photochemical AnalysisUV-Vis, Fluorescence lifetimeλex: 350 nm, ΦF calculation
Purity AssuranceElemental analysis, HRMS>97% purity threshold

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